Salicylmethylecgonine

Descripción general

Descripción

Salicylmethylecgonine, also known as 2’-Hydroxycocaine, is a tropane derivative drug. It is both a synthetic analogue and a possible active metabolite of cocaine. This compound is known for its significantly higher potency compared to cocaine, with in vitro studies showing it to be around ten times more potent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Salicylmethylecgonine can be synthesized through the esterification of ecgonine with salicylic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification processes such as recrystallization and chromatography to obtain the pure compound .

Análisis De Reacciones Químicas

Types of Reactions

Salicylmethylecgonine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The hydroxyl group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Research

Salicylmethylecgonine serves as a reference compound in analytical chemistry. Its structure allows researchers to study the properties and reactions of tropane derivatives. The compound's synthesis involves esterification of ecgonine with salicylic acid, typically using strong acid catalysts under controlled conditions to ensure high yields and purity.

Chemical Properties and Reactions

- Oxidation : Can be oxidized to form carboxylic acids.

- Reduction : The ester group can be reduced to an alcohol.

- Substitution : The hydroxyl group can undergo nucleophilic substitution reactions.

These reactions are fundamental for understanding the chemical behavior of similar compounds and for developing new synthetic routes in organic chemistry.

Biological Research

In biological studies, this compound is employed to investigate the biological activity and metabolism of cocaine analogues. Its mechanism of action primarily involves the inhibition of neurotransmitter reuptake, particularly dopamine, norepinephrine, and serotonin. This inhibition leads to increased concentrations of these neurotransmitters in the synaptic cleft, enhancing neurotransmission significantly compared to cocaine itself .

Potential Therapeutic Applications

Research has indicated potential therapeutic uses of this compound in treating neurological disorders. Its enhanced binding affinity for the dopamine transporter suggests it may be developed into a therapeutic agent for conditions related to dopamine dysregulation .

Medical Research

This compound's higher potency compared to cocaine has led to investigations into its safety and efficacy as a potential treatment option. Studies have focused on its effects on behavioral stimulation and its interaction with various receptors in the brain. The compound shows increased behavioral stimulation similar to that of phenyltropanes, which could have implications for developing new treatments for addiction or other neuropsychiatric conditions .

Industrial Applications

In industrial contexts, this compound is utilized in the development of new synthetic methods for tropane derivatives. Its properties are explored to enhance production processes and improve the yield of related compounds. This application is crucial for pharmaceutical companies looking to optimize their synthesis routes for various drugs .

Case Studies

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of this compound found that it significantly increased locomotor activity in animal models compared to cocaine. This increased activity was attributed to its higher binding affinity at dopamine transporters, suggesting potential applications in understanding stimulant drugs' effects on behavior .

Case Study 2: Synthesis Optimization

Research conducted on optimizing the synthesis of this compound highlighted improvements in reaction conditions that led to higher purity and yield. The study emphasized the importance of controlling temperature and reaction time during the esterification process, which could be applied broadly in synthesizing other tropane derivatives.

Mecanismo De Acción

Salicylmethylecgonine exerts its effects primarily by inhibiting the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission. The compound has a higher binding affinity for the dopamine transporter compared to cocaine, which contributes to its increased potency .

Comparación Con Compuestos Similares

Similar Compounds

Cocaine: A well-known tropane derivative with similar but less potent effects.

2’-Acetoxycocaine: Acts as a prodrug to Salicylmethylecgonine in humans.

Phenyltropanes: A class of compounds with similar stimulant effects.

Uniqueness

This compound is unique due to its significantly higher potency and binding affinity for the dopamine transporter compared to cocaine. This makes it a valuable compound for research into the mechanisms of action and potential therapeutic applications of tropane derivatives .

Actividad Biológica

Salicylmethylecgonine, also known as 2'-hydroxycocaine, is a synthetic derivative of cocaine that exhibits significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

Overview of this compound

This compound is classified as a tropane derivative and has been identified as both a synthetic analogue and a potential active metabolite of cocaine. Its chemical structure allows it to interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Notably, it demonstrates approximately 10 times the potency of cocaine in vitro and three times the potency in vivo when administered to animal models .

Target Receptors

This compound primarily targets the dopamine transporter (DAT) and the norepinephrine transporter (NET) . The compound binds to these transporters, inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their availability in the synaptic cleft. This action enhances neurotransmission associated with these monoamines, leading to increased behavioral stimulation compared to cocaine .

Binding Affinity

The following table summarizes the binding affinities of this compound compared to cocaine:

| Compound | DAT Binding Affinity (nM) | NET Binding Affinity (nM) | SERT Binding Affinity (nM) | Selectivity (SERT/DAT) |

|---|---|---|---|---|

| Cocaine | 249 ± 37 | 2500 ± 70 | 615 ± 120 | 2.5 |

| This compound | 25 ± 4 | 48 ± 2 | 143 ± 21 | 5.7 |

This data indicates that this compound has a significantly higher affinity for DAT and NET compared to cocaine, with a reduced selectivity for the serotonin transporter (SERT) .

Pharmacokinetics

This compound's pharmacokinetic profile reveals that it is more potent than cocaine in vitro but shows reduced potency in vivo due to its higher lipophilicity (LogP: 2.89 vs. cocaine's LogP: 2.62). This difference suggests that while it binds more effectively in laboratory settings, its absorption and distribution in living organisms may be less efficient .

Case Studies

- Behavioral Stimulation : In studies involving rodent models, this compound induced greater behavioral stimulation than cocaine, suggesting its potential for misuse but also highlighting its efficacy for therapeutic applications in managing conditions associated with dopamine dysregulation .

- Therapeutic Potential : Research has indicated that due to its potent action on neurotransmitter transporters, this compound may have therapeutic applications in treating neurological disorders such as ADHD or depression, where modulation of dopamine and norepinephrine levels is beneficial .

Propiedades

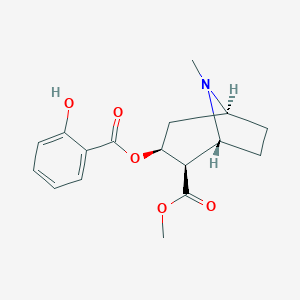

IUPAC Name |

methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5/c1-18-10-7-8-12(18)15(17(21)22-2)14(9-10)23-16(20)11-5-3-4-6-13(11)19/h3-6,10,12,14-15,19H,7-9H2,1-2H3/t10-,12+,14-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEISRHQJLATJPJ-MMMKDXCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89339-17-3 | |

| Record name | 2'-HYDROXYCOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8J4W658QK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.